![molecular formula C10H11NO2 B12872699 (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of various biologically important compounds
Preparation Methods
The synthesis of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters, catalyzed by a chiral squaramide . This reaction yields highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position with excellent stereoselectivities (d.r. > 20:1 and up to 98% ee) . Another method involves the Michael addition of 5H-oxazol-4-ones to α,β-unsaturated ketones, catalyzed by a bifunctional organocatalyst . These methods provide efficient and stereoselective routes to the desired compound.
Chemical Reactions Analysis
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be compared with other similar compounds, such as:
5H-oxazol-4-ones: These compounds share a similar core structure and exhibit diverse chemical reactivity.
α,β-unsaturated ketones: These compounds are often used as substrates in reactions involving oxazolones.
γ-keto esters: These compounds are commonly used in the synthesis of functionalized oxazolones.
The uniqueness of this compound lies in its specific structural features and the stereoselective synthetic routes available for its preparation.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[(Z)-prop-1-enyl]-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-11-10-7(12)5-3-6-8(10)13-9/h2,4H,3,5-6H2,1H3/b4-2- |
InChI Key |
IFBKODGEMHZPBP-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C\C1=NC2=C(O1)CCCC2=O |
Canonical SMILES |
CC=CC1=NC2=C(O1)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)


![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)
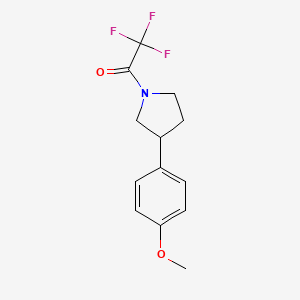

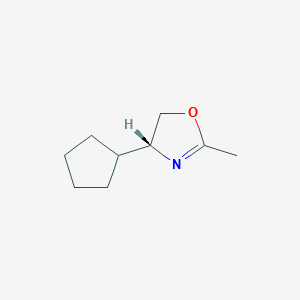

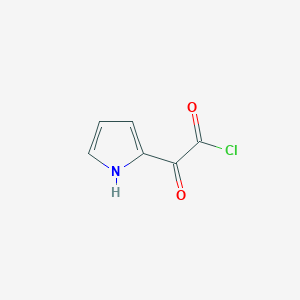
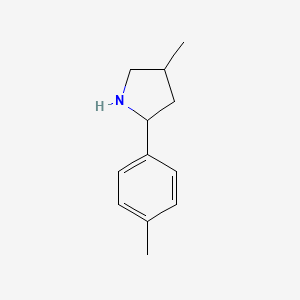
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
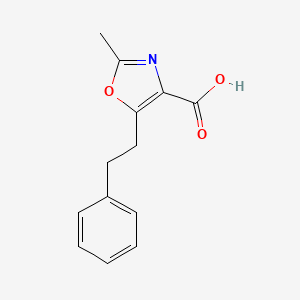
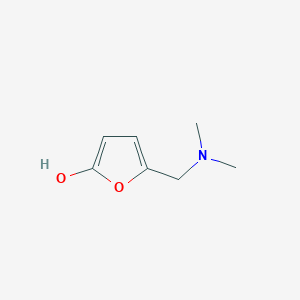
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
